3-Methoxy-N-methylisoquinolin-8-amine
Overview
Description
3-Methoxy-N-methylisoquinolin-8-amine is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing an isoquinoline moiety, consisting of a benzene ring fused to a pyridine ring .
Preparation Methods
The synthesis of 3-Methoxy-N-methylisoquinolin-8-amine involves several steps. One common synthetic route includes the methylation of isoquinolin-8-amine followed by methoxylation at the 3-position. The reaction conditions typically involve the use of methylating agents such as methyl iodide and methoxylating agents like sodium methoxide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
3-Methoxy-N-methylisoquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where reagents like sodium hydride or potassium tert-butoxide can be used to introduce different substituents.
Scientific Research Applications
3-Methoxy-N-methylisoquinolin-8-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including its interaction with melatonin receptors.
Medicine: Research has explored its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-Methoxy-N-methylisoquinolin-8-amine involves its interaction with specific molecular targets. For instance, it has been shown to act as an agonist or antagonist at melatonin receptors, influencing various signaling pathways . The compound’s effects are mediated through its binding to these receptors, leading to changes in intracellular signaling cascades and physiological responses .
Comparison with Similar Compounds
3-Methoxy-N-methylisoquinolin-8-amine can be compared with other similar compounds, such as:
Isoquinoline: A parent compound with a simpler structure, lacking the methoxy and methyl groups.
3-Methoxyisoquinoline: Similar to this compound but without the N-methyl group.
N-Methylisoquinoline: Lacks the methoxy group but has the N-methyl substitution.
The uniqueness of this compound lies in its specific substitution pattern, which confers distinct chemical and biological properties .
Properties
IUPAC Name |
3-methoxy-N-methylisoquinolin-8-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-12-10-5-3-4-8-6-11(14-2)13-7-9(8)10/h3-7,12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAPLWCALDMFHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC2=CC(=NC=C21)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601279571 | |
Record name | 8-Isoquinolinamine, 3-methoxy-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601279571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374651-75-8 | |
Record name | 8-Isoquinolinamine, 3-methoxy-N-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374651-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Isoquinolinamine, 3-methoxy-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601279571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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